1,4-Dioxo-1,4-dihydronaphthalen-2-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. Naphthoquinones are secondary metabolites found in various plants and have been used in traditional medicine for treating a range of human diseases. The structural diversity of naphthoquinones offers a broad field for discovering new compounds with significant applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate typically involves the reaction of naphthoquinone derivatives with propionic acid or its derivatives. One common method includes the use of a Lewis acid catalyst, such as cerium chloride (CeCl3), which facilitates the reaction under mild conditions, yielding high product quantities . Another approach involves microwave-assisted synthesis, which significantly reduces reaction time and increases yield .
Industrial Production Methods
Industrial production of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate involves its redox properties. The compound can generate reactive oxygen species (ROS), which induce oxidative stress in cells. This oxidative stress can lead to cell death, making it effective against cancer cells and bacteria . The compound targets mitochondrial function, disrupting the electron transport chain and leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl propionate
- 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propionate
- 1,4-Dioxo-1,4-dihydronaphthalen-2-yl acetate
Uniqueness
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propionate is unique due to its specific propionate group, which enhances its solubility and reactivity compared to other naphthoquinone derivatives. This unique structure allows for more efficient interactions with biological targets, making it a promising candidate for drug development .
Properties
CAS No. |
66558-22-3 |
---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
(1,4-dioxonaphthalen-2-yl) propanoate |
InChI |
InChI=1S/C13H10O4/c1-2-12(15)17-11-7-10(14)8-5-3-4-6-9(8)13(11)16/h3-7H,2H2,1H3 |
InChI Key |
ODWWVEBNOJXGBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.